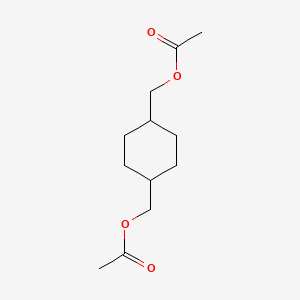
Cyclohexane-1,4-diyldimethanediyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,4-diyldimethanediyl diacetate is an organic compound with the molecular formula C₁₂H₂₀O₄ It is a derivative of cyclohexane, where two methylene groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylene group is further bonded to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyldimethanediyl diacetate can be synthesized through the esterification of cyclohexane-1,4-diyldimethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the desired diacetate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane-1,4-diyldimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: this compound derivatives.
Substitution: Cyclohexane-1,4-diyldimethanediyl derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Cyclohexane-1,4-diyldimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,4-diyldimethanediyl diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification and hydrolysis reactions, while the cyclohexane ring provides structural stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane-1,4-diyldimethanediyl dimethanesulfonate
- Cyclohexane-1,4-diyldimethanediyl diethyl ether
- Cyclohexane-1,4-diyldimethanediyl dibenzoate
Uniqueness
Cyclohexane-1,4-diyldimethanediyl diacetate is unique due to its specific ester functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
6308-18-5 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
[4-(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h11-12H,3-8H2,1-2H3 |
Clave InChI |
NNCDHEJIRBOLSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(CC1)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


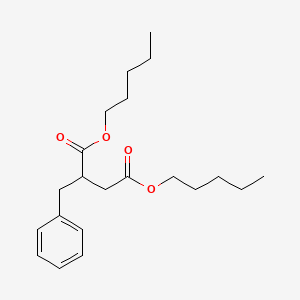

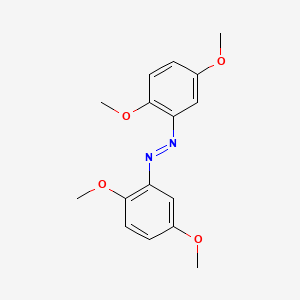
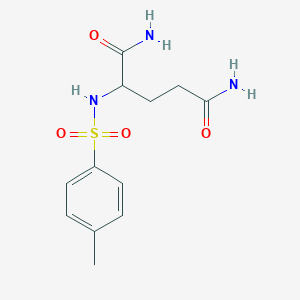
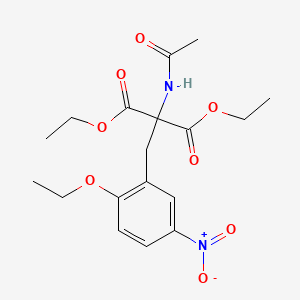
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
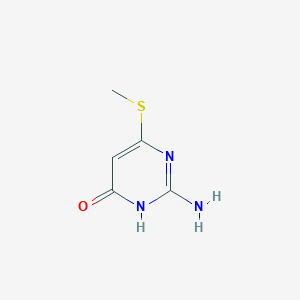

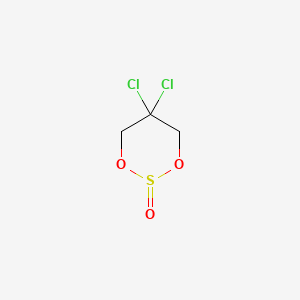
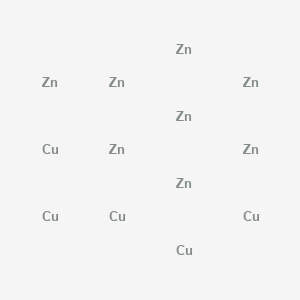
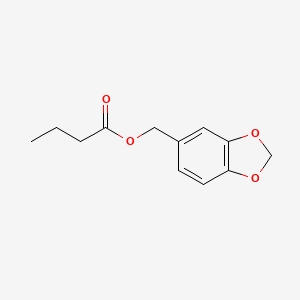
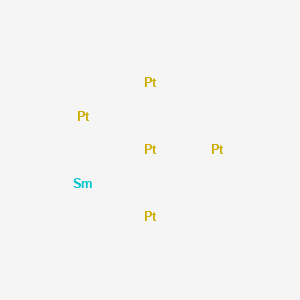
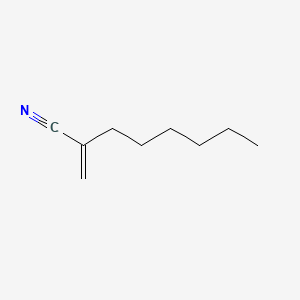
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)
